N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide
Overview
Description
N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential use in cancer therapy.
Mechanism of Action
ABT-737 works by mimicking the BH3 domain of pro-apoptotic proteins, which binds to and neutralizes the anti-apoptotic proteins N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, Bcl-xL, and Bcl-w. This results in the release of pro-apoptotic proteins such as cytochrome c from the mitochondria, leading to the activation of caspases and ultimately apoptosis.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to synergize with other chemotherapeutic agents, such as doxorubicin and vincristine, to enhance their anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of ABT-737 is its specificity for N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide family proteins, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on ABT-737 could focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other targeted therapies. Additionally, further studies could explore the mechanisms of resistance to ABT-737 in cancer cells, with the goal of developing strategies to overcome this resistance.
Scientific Research Applications
ABT-737 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, Bcl-xL, and Bcl-w.
properties
IUPAC Name |
N-(2-acetamido-5-methoxyphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(23)19-15-8-7-12(25-2)9-16(15)20-17(24)10-26-18-21-13-5-3-4-6-14(13)22-18/h3-9H,10H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCHHEPOYRYRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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